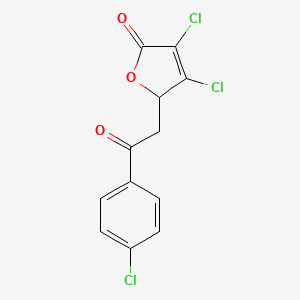![molecular formula C14H22N6 B14258411 1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane CAS No. 383180-16-3](/img/structure/B14258411.png)
1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane is a compound that features two imidazole rings connected by a diazocane backbone. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound. This structure makes it a versatile ligand in coordination chemistry and a potential candidate for various applications in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane typically involves the reaction of imidazole derivatives with diazocane precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole rings . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent cyclization. The use of high-throughput synthesis and purification techniques ensures the scalability and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane undergoes various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole N-oxides back to imidazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted imidazole derivatives, imidazole N-oxides, and reduced imidazole compounds.
Aplicaciones Científicas De Investigación
1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its use in drug development, particularly for its antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as enzymes and receptors, modulating their activity. The imidazole rings play a crucial role in binding to metal ions and facilitating these interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Similar in structure but with a benzene ring instead of a diazocane backbone.
1,3,5-Tris(imidazol-1-ylmethyl)benzene: Contains three imidazole rings attached to a benzene ring.
Uniqueness
1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane is unique due to its diazocane backbone, which provides flexibility and distinct spatial arrangement compared to benzene-based analogs. This structural difference can influence its binding properties and reactivity, making it a valuable compound for specific applications in coordination chemistry and material science.
Propiedades
Número CAS |
383180-16-3 |
|---|---|
Fórmula molecular |
C14H22N6 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
1,5-bis(1H-imidazol-5-ylmethyl)-1,5-diazocane |
InChI |
InChI=1S/C14H22N6/c1-3-19(9-13-7-15-11-17-13)5-2-6-20(4-1)10-14-8-16-12-18-14/h7-8,11-12H,1-6,9-10H2,(H,15,17)(H,16,18) |
Clave InChI |
ULGOCIZWLIKJNH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCCN(C1)CC2=CN=CN2)CC3=CN=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine](/img/structure/B14258328.png)

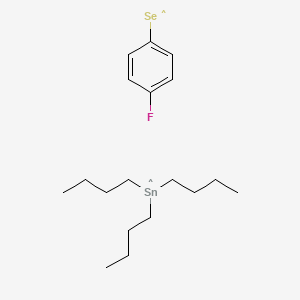
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide](/img/structure/B14258335.png)
![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)
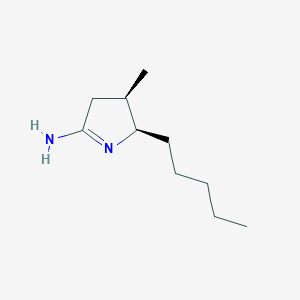
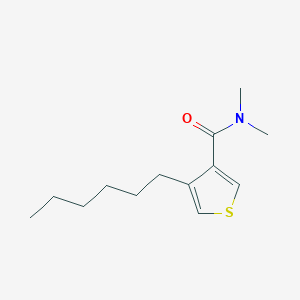
![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)

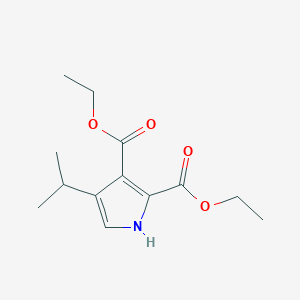
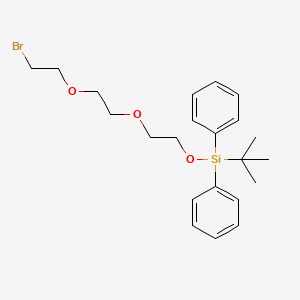
![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)

